(S)-Ethyl 2-acetamido-3-phenylpropanoate
CAS No.: 2361-96-8
VCID: VC21538612
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.

Description |
(S)-Ethyl 2-acetamido-3-phenylpropanoate is a chiral compound derived from the amino acid L-phenylalanine, which is one of the essential building blocks of proteins. This compound has a molecular formula of C13H17NO3 and a molecular weight of approximately 235.28 g/mol. It features an ethyl ester group, an acetamido functional group, and a phenylpropanoate structure, with a specific (S) configuration that contributes to its unique biological properties and reactivity. Synthesis and ApplicationsThe synthesis of (S)-Ethyl 2-acetamido-3-phenylpropanoate typically involves several steps, which may vary depending on the specific method used. This compound is significant in synthetic organic chemistry for modifying its structure for various applications. It exhibits promising biological activities, particularly in antimicrobial and anti-inflammatory contexts. Derivatives of this compound have shown potential in inhibiting the growth of certain bacteria and fungi, making them candidates for therapeutic agents. Biological Activities(S)-Ethyl 2-acetamido-3-phenylpropanoate is notable for its interaction with biological targets, enhanced by the presence of the acetamido group. This interaction contributes to its efficacy in medicinal chemistry. The compound's lipophilic nature suggests good bioavailability and the ability to easily cross biological membranes. Interaction StudiesInteraction studies involving (S)-Ethyl 2-acetamido-3-phenylpropanoate often utilize techniques such as high-performance liquid chromatography (HPLC) on chiral stationary phases to determine enantiomeric excess and binding affinity to various biological targets. These studies are crucial for understanding its potential therapeutic applications. Pharmacokinetics and Biochemical PathwaysThe compound's interaction with proteases like chymotrypsin involves a process known as transesterification, affecting metabolic pathways related to protein breakdown and synthesis. The hydrolysis of (S)-Ethyl 2-acetamido-3-phenylpropanoate by chymotrypsin follows a three-step mechanism, influencing the biochemical environment within cells. |
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CAS No. | 2361-96-8 |
Product Name | (S)-Ethyl 2-acetamido-3-phenylpropanoate |
Molecular Formula | C13H17NO3 |
Molecular Weight | 235.28 g/mol |
IUPAC Name | ethyl (2S)-2-acetamido-3-phenylpropanoate |
Standard InChI | InChI=1S/C13H17NO3/c1-3-17-13(16)12(14-10(2)15)9-11-7-5-4-6-8-11/h4-8,12H,3,9H2,1-2H3,(H,14,15)/t12-/m0/s1 |
Standard InChIKey | YIVZYFDBEPMPNL-LBPRGKRZSA-N |
Isomeric SMILES | CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C |
SMILES | CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C |
Canonical SMILES | CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C |
Synonyms | 2361-96-8;(S)-Ethyl2-acetamido-3-phenylpropanoate;Ac-Phe-Oet;ethyln-acetyl-l-phenylalaninate;ethyl(2S)-2-acetamido-3-phenylpropanoate;N-Acetylphenylalanineethylester;L-Phenylalanine,N-acetyl-,ethylester;Ethyl2-(acetylamino)-3-phenylpropanoate#;AC1L3RS8;AC1Q63IJ;SCHEMBL242242;N-Acetyl-L-phenylalanineethyl;AC1Q31P7;CHEMBL294389;CTK4F1931;MolPort-004-964-733;YIVZYFDBEPMPNL-LBPRGKRZSA-N;ZINC4787335;EINECS219-108-6;ANW-60642;AR-1I9906;EthylN-acetyl-3-phenyl-L-alaninate;ZINC04787335;AKOS015889898;N-Acetyl-l-phenylalanine,ethylester |
PubChem Compound | 94229 |
Last Modified | Aug 15 2023 |
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